3-(Piperidin-4-ylidenemethyl)pyridine
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Overview
Description
3-(Piperidin-4-ylidenemethyl)pyridine is a heterocyclic compound that features both a pyridine ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-ylidenemethyl)pyridine typically involves the condensation of pyridine derivatives with piperidine derivatives under specific reaction conditions. One common method involves the use of a base to facilitate the condensation reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-ylidenemethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
3-(Piperidin-4-ylidenemethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-ylidenemethyl)pyridine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of lysine-specific demethylase 1 (LSD1), a key enzyme involved in gene expression regulation. This inhibition can lead to changes in histone methylation patterns, affecting gene expression and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a single nitrogen-containing ring.
Pyridine: A basic aromatic heterocycle with a nitrogen atom.
Piperidin-4-ylmethoxy)pyridine: A related compound with a methoxy group attached to the piperidine ring.
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential as a therapeutic agent make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-(piperidin-4-ylidenemethyl)pyridine |
InChI |
InChI=1S/C11H14N2/c1-2-11(9-13-5-1)8-10-3-6-12-7-4-10/h1-2,5,8-9,12H,3-4,6-7H2 |
InChI Key |
FRNVSEUBIIJSNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1=CC2=CN=CC=C2 |
Origin of Product |
United States |
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